molecular formula C5H10O3 B157699 3-Methoxybutanoic acid CAS No. 10024-70-1

3-Methoxybutanoic acid

Cat. No.: B157699
CAS No.: 10024-70-1
M. Wt: 118.13 g/mol
InChI Key: MXJDPWXQIVDAPH-UHFFFAOYSA-N
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Description

3-Methoxybutanoic acid is an organic compound with the molecular formula C5H10O3 It is a derivative of butanoic acid, where a methoxy group is attached to the third carbon atom

Scientific Research Applications

3-Methoxybutanoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Methoxybutanoic acid indicates that it is dangerous and can cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product. Another method involves the reaction of 3-hydroxybutanoic acid with methanol under acidic conditions to form the methoxy derivative.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides and anhydrides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.

Comparison with Similar Compounds

    3-Hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methylbutanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 3-Methoxybutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDPWXQIVDAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030017
Record name 3-Methoxybutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10024-70-1
Record name 3-Methoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10024-70-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-methoxy-
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Record name 3-Methoxybutanoic acid
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Record name 3-Methoxybutyric acid
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Record name 3-methoxybutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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